![molecular formula C10H14N4 B13328762 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic heterocycle containing nitrogen atoms.
Preparation Methods
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine, can be achieved through various synthetic routes. Some common methods include:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates, which undergo cyclization to form the desired triazine derivatives.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which then cyclize to form the triazine ring.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates, which are then cyclized to form the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the cyclization of intermediates to form the triazine ring.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivatives.
Chemical Reactions Analysis
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar core structure but differs in the position and type of substituents.
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a piperazine group attached to the triazine ring, which can lead to different biological activities.
Brivanib Alaninate: This compound contains a pyrrolo[2,1-f][1,2,4]triazine core and is used as an anticancer agent.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ from those of similar compounds.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-8-12-7-10-5-4-9(3-2-6-11)14(10)13-8/h4-5,7H,2-3,6,11H2,1H3 |
InChI Key |
PKPPYXMDNBVDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2CCCN)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)
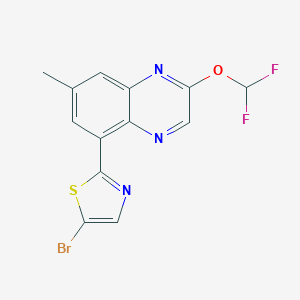
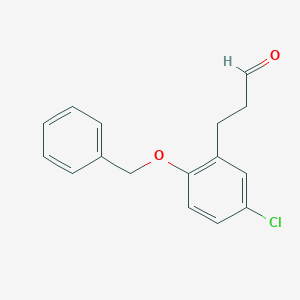
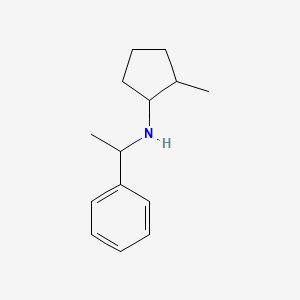

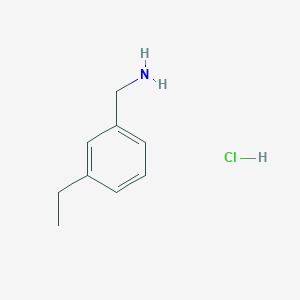
![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
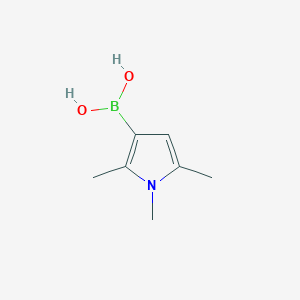
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
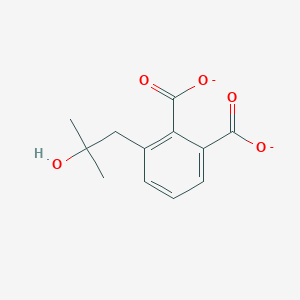
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
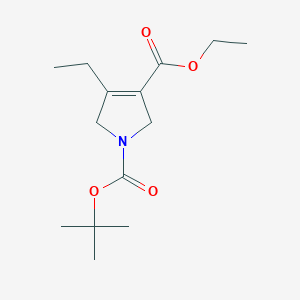
![2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13328751.png)
